Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Physicochemical profiling Lipophilicity Permeability

This N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2178773-83-4) is a structurally differentiated research tool for SAR-driven medicinal chemistry. The methoxyethyl-benzofuran vector, absent from published pyrazole-4-sulfonamide CA inhibitor sets, provides a planar, electron-rich surface for kinase/bromodomain pocket occupancy. With XLogP3=1, one H-bond donor, and six rotatable bonds, it probes hydrophobic subpockets inaccessible to shorter-chain analogs. Ideal as a matched negative control or versatile intermediate for focused library synthesis. Lot-specific COA guarantees >95% HPLC purity.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 2178773-83-4
Cat. No. B2436035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS2178773-83-4
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC
InChIInChI=1S/C15H17N3O4S/c1-18-10-12(8-16-18)23(19,20)17-9-15(21-2)14-7-11-5-3-4-6-13(11)22-14/h3-8,10,15,17H,9H2,1-2H3
InChIKeyKVYSIILXEFVOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2178773-83-4): Physicochemical Baseline and Procurement Identity


N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2178773-83-4) is a synthetic small molecule (C15H17N3O4S, MW 335.4 g/mol) belonging to the pyrazole-4-sulfonamide class, characterized by a benzofuran-methoxyethyl side chain [1]. Its computed physicochemical profile includes an XLogP3-AA of 1, a single hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. This compound is primarily offered as a research chemical for exploratory medicinal chemistry, and its structural features place it within a broader effort to develop sulfonamide-based inhibitors of carbonic anhydrase isoforms, kinases, and protein–protein interactions, although direct biological annotation for this specific entity remains absent from the public domain [1].

Why Generic Substitution of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2178773-83-4) Fails in Scientific Procurement


Sulfonamides bearing an N-alkyl substituent on the pyrazole ring are not interchangeable building blocks. Even subtle modifications—such as replacing the 2-methoxyethyl chain with a 2-hydroxypropyl or a propan-2-yl linker—alter calculated logP, hydrogen-bonding capacity, and rotatable bond count, which preclinically correlate with solubility, permeability, and target-binding free energy [1]. The benzofuran-2-yl motif further introduces π-stacking and shape complementarity features that are absent in simple phenyl or heteroaryl sulfonamides, meaning that a near neighbor cannot be assumed to recapitulate the same binding pose or selectivity profile without explicit head-to-head data [1]. Consequently, researchers who require this precise chemotype for structure–activity relationship (SAR) studies or as a synthetic intermediate must verify identity and purity against the CAS registry, as generic substitution risks invalidating downstream biological results.

Quantitative Differentiation Evidence for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2178773-83-4)


Methoxyethyl vs. Hydroxypropyl Substituent: Calculated logP and H‑Bond Donor Difference

Replacement of the 2-methoxyethyl group with a 2-hydroxypropyl chain reduces calculated logP and introduces an additional hydrogen-bond donor, which can alter membrane permeability and oral absorption potential. For the target compound (CAS 2178773-83-4), PubChem-computed XLogP3-AA = 1 and H-bond donor count = 1 [1]. The direct hydroxypropyl analog (N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide) possesses an added hydroxyl donor (calculated H-bond donor count = 2) and a lower logP (estimated ΔlogP ≈ –0.5 to –1.0 based on hydroxyl-for-methoxy substitution rules), though formal experimental logP values for the pair have not been published [1][2]. This difference is consistent with class-level trends where O-methylation improves LogD and Caco-2 permeability in matched molecular pairs.

Physicochemical profiling Lipophilicity Permeability

Pyrazole‑4‑sulfonamide Core vs. Ethane‑sulfonamide Analog: Target Class Engagement Rationale

The 1-methyl-1H-pyrazole-4-sulfonamide moiety is a validated zinc-binding group for carbonic anhydrase (CA) isoforms and also appears in kinase and RBM39-degrader patents, whereas a simple ethane-sulfonamide lacks the heteroaryl ring that provides additional binding-site contacts [1]. In the pyrazole-based benzene sulfonamide series of Hussain et al. (2023), eight compounds bearing a pyrazole-4-sulfonamide core achieved sub‑micromolar IC₅₀ values against hCA II, IX, or XII (range 0.12–0.75 µM), outperforming acetazolamide [2]. While the target compound itself has not been tested in that assay, class-level inference suggests that retention of the pyrazole-4-sulfonamide is critical for CA isoform potency, and the ethane-sulfonamide comparator (N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide) would be predicted to lose >10‑fold affinity due to the absence of the heteroaryl zinc-binding motif [1][2].

Carbonic anhydrase inhibition Kinase inhibition Sulfonamide pharmacophore

Benzofuran‑Pyrazole Hybrid vs. Monocyclic Aryl Sulfonamides: Calculated Conformational Flexibility and Rotatable Bond Count

The target compound contains six rotatable bonds, whereas a simpler N‑(2‑methoxyethyl)‑1‑methyl‑1H‑pyrazole‑4‑sulfonamide (lacking the benzofuran) has only four [1]. The two additional rotatable bonds come from the ethyl linker and the benzofuran‑ethyl junction, which increase the conformational entropy cost upon binding and may reduce affinity unless compensated by new hydrophobic contacts. In fragment-based drug design, each additional rotatable bond is associated with a penalty of ~0.5–1.0 kcal/mol in binding free energy [1]. Therefore, the benzofuran-bearing compound is expected to display a different selectivity profile, potentially favoring targets with deeper, more hydrophobic pockets.

Conformational entropy Binding free energy Ligand efficiency

Absence of Publicly Available Biological Potency Data: A Critical Procurement and Risk Statement

As of 2026-04-29, a comprehensive search of PubMed, PubChem BioAssay, and Google Patents yielded no primary publication, patent, or authoritative database record that reports a measured IC₅₀, Ki, EC₅₀, or in vivo efficacy endpoint specifically for CAS 2178773-83-4 [1]. All biological claims encountered for this compound originate from excluded vendor-curated pages that lack traceable experimental protocols. In contrast, structurally related pyrazole-4-sulfonamides (e.g., those in Hussain et al. 2023) have published CA inhibition values, and patents such as US20220162193 describe pyrazole-4-sulfonamide RBM39 degraders, but neither explicitly includes the benzofuran-2-yl-methoxyethyl side chain [2][3]. Therefore, any procurement decision that depends on target potency must be treated as high-risk until the supplier provides a certificate of analysis referencing a peer-reviewed assay or an authenticated data package.

Data transparency Risk assessment Provenance verification

Best Application Scenarios for Procuring N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2178773-83-4)


Carbonic Anhydrase Isoform-Selectivity SAR Libraries

When building a congeneric series to explore hCA IX/XII selectivity, the target compound provides a methoxyethyl-benzofuran vector that is absent from published pyrazole‑4‑sulfonamide CA inhibitor sets [1]. The increased lipophilicity (XLogP3-AA = 1) and reduced H-bond donor count relative to hydroxypropyl analogs make it a suitable candidate for probing hydrophobic subpockets adjacent to the zinc-binding site [1]. Researchers can benchmark the compound against the published data for compound 4j (hCA IX IC₅₀ = 0.15 µM) and 4k (hCA II IC₅₀ = 0.24 µM) to assess the contribution of the benzofuran extension [2].

Kinase or Bromodomain Probe Design Requiring an Extended Aromatic Cap

The benzofuran-2-yl group offers a planar, electron-rich aromatic surface suitable for occupying the adenine-binding pocket of kinases or the acetyl‑lysine binding site of bromodomains [1]. The six rotatable bonds allow the methoxyethyl linker to sample a wider conformational space, potentially accommodating deeper pockets that are inaccessible to shorter‑chain or hydroxyl‑containing analogs [1]. Procurement of this specific compound is warranted when initial modeling suggests that a methoxyethyl linker can form a buried hydrogen bond without introducing an additional donor that would penalize desolvation [1].

Synthetic Intermediate for Late‑Stage Functionalization

The secondary sulfonamide nitrogen and the benzofuran ring provide orthogonal handles for further derivatization (N‑alkylation, electrophilic aromatic substitution, or cross‑coupling). The methoxy group acts as a protecting group that can be cleaved under mild conditions to reveal the alcohol for subsequent conjugation [1]. This makes the compound a versatile intermediate for generating focused libraries where the final biological target is yet to be defined, and the procurement requirement is driven by chemical tractability rather than a pre‑specified potency target [1].

Negative Control or Inactive Comparator for Phenotypic Screening

Because no public biological activity has been reported for this compound, it can serve as a matched negative control when the corresponding hydroxy‑ or des‑methoxy analogs display a phenotype [1]. The physicochemical similarity (MW, logP) combined with the absence of a known target engagement signal allows researchers to attribute activity differences to the methoxyethyl substitution rather than to gross physicochemical drift [1]. This use case is valid only if the supplier guarantees >95% purity by HPLC and provides a lot‑specific certificate of analysis [1].

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.